![molecular formula C23H23N3O3S B12156918 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156918.png)
5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
N-Methylation: The methyl group at the nitrogen position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Thiazole Formation: The thiazole ring can be synthesized separately and then coupled to the indole core through a condensation reaction.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative of the indole with an amine derivative of the thiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are common.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C23H23N3O3S. Its structure features an indole moiety linked to a thiazole ring, which is known for contributing to various biological activities. The presence of methoxy groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that indole derivatives often exhibit significant anticancer properties. The thiazole moiety in this compound may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. In one study, thiazole-integrated compounds demonstrated IC50 values indicating effective cytotoxicity against multiple cancer types, suggesting that the incorporation of thiazole into the indole framework could similarly enhance anticancer activity for this compound .
Anticonvulsant Properties
The anticonvulsant potential of similar thiazole-containing compounds has been explored extensively. Studies have shown that certain thiazole derivatives exhibit high anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems, which could be relevant for 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide as well .
Neuroprotective Effects
Indoles are recognized for their neuroprotective properties. Compounds with structural similarities have been reported to protect neuronal cells from oxidative stress and apoptosis. The unique structure of this compound may allow it to exert similar protective effects in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
Study | Compound | Activity | Findings |
---|---|---|---|
Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | Strong selectivity against A549 cells with IC50 values < 30 µM |
Recent Thiazole Studies | Various thiazoles | Anticonvulsant | High efficacy in picrotoxin-induced models with significant protection indices |
Indoles Review | Indole derivatives | Neuroprotective | Evidence of reduced apoptosis in neuronal cultures |
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-(4-pyridinyl)methylene-indan-1-one: [][4]
5,6-Dimethoxy-2-(4-piperidinyl)methylene-indan-1-one: [][4]
Uniqueness
Compared to similar compounds, 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups. This unique structure allows it to interact with a different set of biological targets, potentially leading to novel therapeutic applications .
Biological Activity
5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and anticonvulsant activities, through a review of recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its structural components, including the indole and thiazole moieties. These functional groups are known to interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole rings. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound 1 | A431 (Human Epidermoid Carcinoma) | 1.61 | |
Compound 9 | Jurkat (T-cell Leukemia) | 23.30 | |
Compound 10 | U251 (Glioblastoma) | <10 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have also been documented. A study revealed that certain thiazole derivatives exhibited significant protection against seizures in animal models, suggesting that the presence of the thiazole ring enhances neuroprotective effects .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
Compound | Model Used | Efficacy (%) | Reference |
---|---|---|---|
Compound A | PTZ-induced Seizures | 100% Protection | |
Compound B | Maximal Electroshock Seizures | Significant Reduction |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications in the phenyl and thiazole rings significantly influence its potency. For example, the introduction of electron-donating groups on the phenyl ring has been shown to enhance cytotoxicity against cancer cells .
Case Studies
A recent case study explored the effects of this compound on human cancer cell lines, demonstrating that it induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response consistent with other thiazole derivatives .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-26-18-13-21(29-3)20(28-2)12-16(18)11-19(26)23(27)24-10-9-22-25-17(14-30-22)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27) |
InChI Key |
GGUQZYUSHBSBNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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